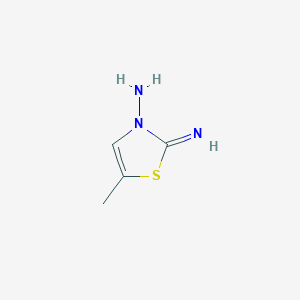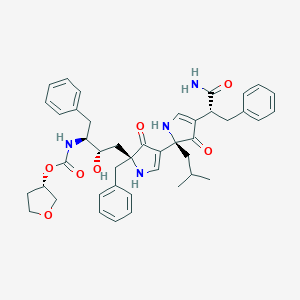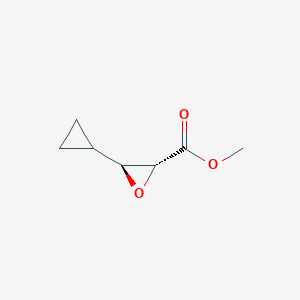![molecular formula C10H14O2 B064131 Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) CAS No. 185317-33-3](/img/structure/B64131.png)
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) is a chemical compound that is widely used in scientific research. It is commonly referred to as 2'-hydroxyacetophenone or 2'-HAP. This compound is a chiral molecule with a specific stereochemistry that is important for its biological activity.
Wirkmechanismus
The mechanism of action of 2'-HAP involves the inhibition of tyrosinase activity through the chelation of copper ions at the active site of the enzyme. This prevents the oxidation of tyrosine to dopaquinone, which is the first step in melanin production. Additionally, 2'-HAP has been shown to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, which contribute to its antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2'-HAP are primarily related to its inhibition of tyrosinase activity. This results in a decrease in melanin production, which can lead to a reduction in hyperpigmentation disorders. Additionally, the antioxidant and anti-inflammatory properties of 2'-HAP can help to protect cells from oxidative stress and reduce inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2'-HAP in lab experiments is its ability to inhibit tyrosinase activity in a dose-dependent manner. This allows researchers to study the effects of varying concentrations of 2'-HAP on melanin production and other cellular processes. However, one limitation of using 2'-HAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving 2'-HAP. One area of interest is the development of more efficient and cost-effective synthesis methods for producing enantiomerically pure 2'-HAP. Another area of research is the investigation of the potential therapeutic applications of 2'-HAP for various diseases, such as cancer and neurodegenerative disorders. Additionally, the development of new derivatives of 2'-HAP with improved solubility and bioavailability could lead to the development of more effective treatments for hyperpigmentation disorders and other diseases.
Conclusion:
In conclusion, 2'-HAP is a promising compound for scientific research due to its ability to inhibit tyrosinase activity and its antioxidant and anti-inflammatory properties. Its biochemical and physiological effects make it a potential therapeutic agent for various diseases. While there are limitations to using 2'-HAP in lab experiments, there are several future directions for research that could lead to the development of more effective treatments and a better understanding of its mechanism of action.
Synthesemethoden
The synthesis of 2'-HAP can be achieved through various methods. One common method involves the reaction of 2-acetylphenol with propenyl magnesium bromide, followed by cyclization with aluminum chloride. Another method involves the reaction of 2-acetylphenol with propenyl lithium, followed by cyclization with boron trifluoride etherate. Both of these methods produce a racemic mixture of 2'-HAP, which can be resolved into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
2'-HAP has been widely used in scientific research due to its ability to inhibit the activity of tyrosinase, an enzyme that is involved in melanin production. This makes it a promising compound for the treatment of hyperpigmentation disorders such as melasma and age spots. Additionally, 2'-HAP has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
CAS-Nummer |
185317-33-3 |
|---|---|
Produktname |
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]-(9CI) |
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-[(2R)-5-methyl-2-[(E)-prop-1-enyl]-2,3-dihydrofuran-4-yl]ethanone |
InChI |
InChI=1S/C10H14O2/c1-4-5-9-6-10(7(2)11)8(3)12-9/h4-5,9H,6H2,1-3H3/b5-4+/t9-/m0/s1 |
InChI-Schlüssel |
RTAZVRNNHKEHFZ-MOVJSRMASA-N |
Isomerische SMILES |
C/C=C/[C@H]1CC(=C(O1)C)C(=O)C |
SMILES |
CC=CC1CC(=C(O1)C)C(=O)C |
Kanonische SMILES |
CC=CC1CC(=C(O1)C)C(=O)C |
Synonyme |
Ethanone, 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl]-, [R-(E)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)





![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)
![1-[(1S,3R)-2,2,3-Trimethylcyclobutyl]ethanone](/img/structure/B64084.png)

